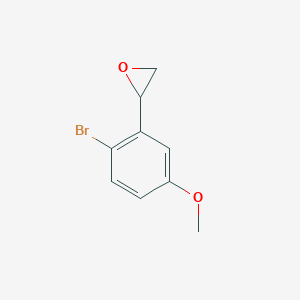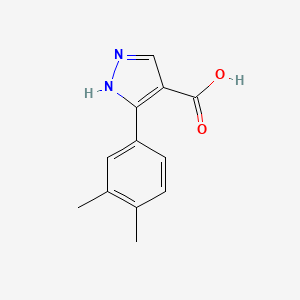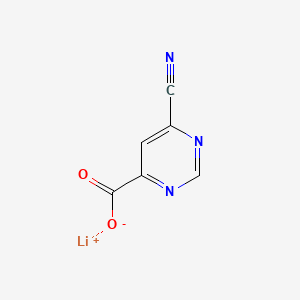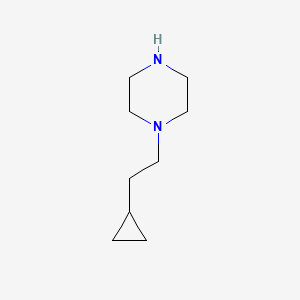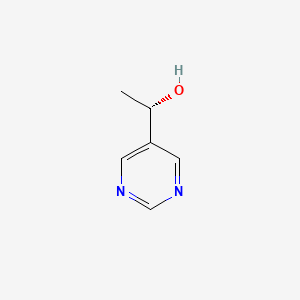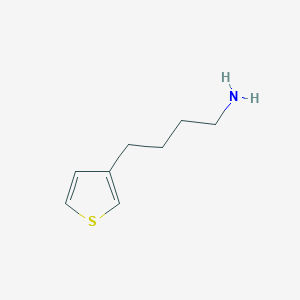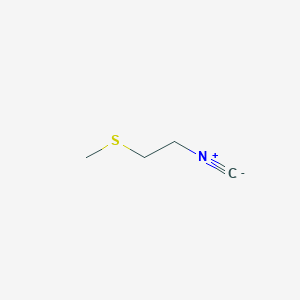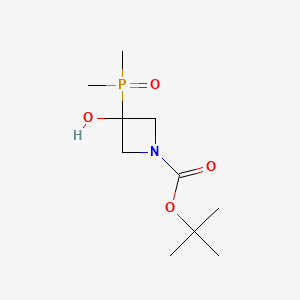![molecular formula C5H10N4O B13606189 2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine](/img/structure/B13606189.png)
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine typically involves the reaction of 1-methyl-1H-1,2,3-triazole with ethylene oxide in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism by which 2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The compound can also participate in click chemistry reactions, which are widely used in bioconjugation and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A polytriazolylamine ligand used in click chemistry.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: A triazole derivative with different substitution patterns.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compounds: These compounds have similar triazole rings but different functional groups.
Uniqueness
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H10N4O |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
2-(3-methyltriazol-4-yl)oxyethanamine |
InChI |
InChI=1S/C5H10N4O/c1-9-5(4-7-8-9)10-3-2-6/h4H,2-3,6H2,1H3 |
Clave InChI |
YLZYPHOMKXHJDG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


